

Spectroscopic Profile of 5,5'-Methylenebis(2-aminophenol): A Technical Overview

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Compound of Interest

Compound Name: 5,5'-Methylenebis(2-aminophenol)

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,5'-Methylenebis(2-aminophenol)**, a key building block in the synthesis of high-performance polymers and specialty chemicals. Due to the limited availability of published, raw spectroscopic data for **5,5'-Methylenebis(2-aminophenol)** in the public domain, this document presents a detailed analysis of its precursor, 2-aminophenol, alongside typical spectroscopic ranges for the functional groups present in the target molecule. This information serves as a valuable reference for the characterization and quality control of **5,5'-Methylenebis(2-aminophenol)** and its derivatives.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-aminophenol. These values provide a foundational understanding of the spectral characteristics to be expected for the more complex **5,5'-Methylenebis(2-aminophenol)** structure, which is essentially a dimer of 2-aminophenol linked by a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR chemical shift data for 2-aminophenol. For **5,5'-Methylenebis(2-aminophenol)**, one would expect a more complex



spectrum but with signals in similar regions, along with a characteristic signal for the methylene bridge protons.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.98	S	1H	-ОН
6.68	m	1H	Ar-H
6.61	m	1H	Ar-H
6.57	m	1H	Ar-H
6.43	m	1H	Ar-H
4.48	S	2H	-NH2

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data of 2-Aminophenol

Chemical Shift (δ) ppm	Assignment
144.51	С-ОН
137.07	C-NH ₂
120.16	Ar-CH
117.16	Ar-CH
115.13	Ar-CH
115.05	Ar-CH

Solvent: DMSO-d₆



For **5,5'-Methylenebis(2-aminophenol)**, one would anticipate a singlet for the methylene bridge protons (-CH₂-) typically appearing in the range of 3.5-4.5 ppm in the ¹H NMR spectrum. The aromatic region would show a more complex splitting pattern due to the substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for the functional groups found in **5,5'- Methylenebis(2-aminophenol)**.

Table 3: IR Spectroscopic Data

Wavenumber (cm ^{−1})	Intensity	Assignment
3400 - 3300	Strong, Broad	O-H Stretch (Phenolic)
3350 - 3250	Medium	N-H Stretch (Amine)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic -CH2-)
1620 - 1580	Medium to Strong	C=C Stretch (Aromatic)
1520 - 1480	Medium to Strong	N-H Bend (Amine)
1400 - 1300	Medium	O-H Bend (Phenolic)
1250 - 1180	Strong	C-N Stretch (Aromatic Amine)
1260 - 1180	Strong	C-O Stretch (Phenolic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **5,5'-Methylenebis(2-aminophenol)** typically exhibit characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data



Solvent	λmax (nm)	Molar Absorptivity (ε)	Transition
Ethanol	~280	Not Available	$\pi \to \pi$
Ethanol	~230	Not Available	$\pi \to \pi$

Note: The λ max values are estimations based on the chromophores present in the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
 parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to
 achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5
 seconds.
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Sample Preparation: For solid samples, the most common method is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the



Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

• Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

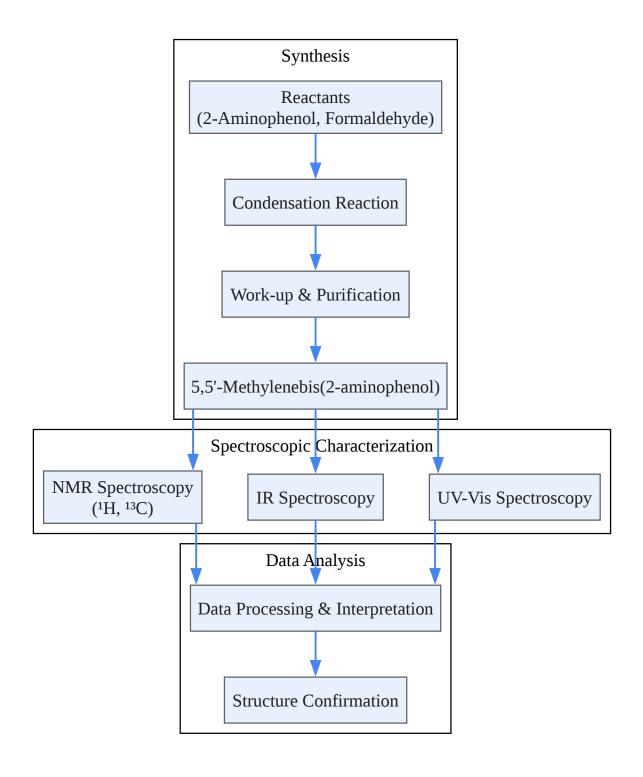
UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0).
- Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument measures the absorbance of the sample solution at each wavelength relative to the reference.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **5,5'-Methylenebis(2-aminophenol)**.





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Caption: Experimental workflow for synthesis and characterization.







This guide provides a foundational understanding of the spectroscopic properties of **5,5'-Methylenebis(2-aminophenol)** for researchers and professionals in relevant fields. While direct experimental data for the target compound is not readily available, the provided information on its precursor and related functional groups offers a strong basis for its characterization.

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